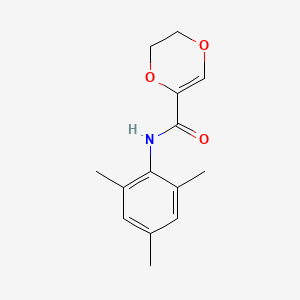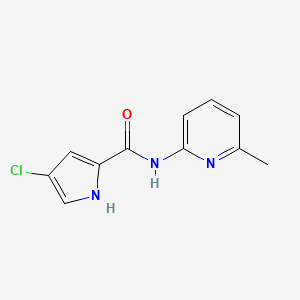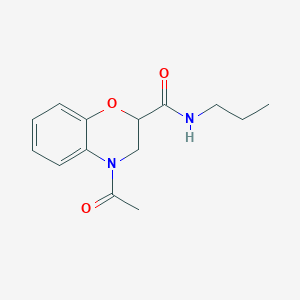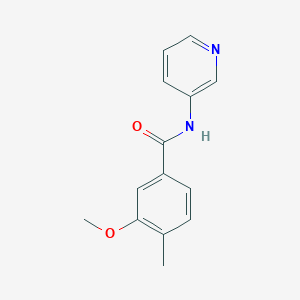![molecular formula C13H13N3 B7465587 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the TBK1 and IKKε kinases, which play important roles in the regulation of innate immune responses.
Mechanism of Action
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole is a selective inhibitor of the TBK1 and IKKε kinases, which are involved in the regulation of innate immune responses. These kinases play important roles in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines. By inhibiting TBK1 and IKKε, 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole suppresses the production of these inflammatory mediators.
Biochemical and Physiological Effects:
In preclinical studies, 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to various stimuli, including viral infection and Toll-like receptor activation. It has also been demonstrated to enhance the efficacy of immune checkpoint inhibitors in preclinical models of cancer. In addition, it has been shown to have a favorable safety profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole is its selectivity for TBK1 and IKKε, which reduces the risk of off-target effects. In addition, it has been shown to have a favorable safety profile in animal studies. However, one limitation is that its efficacy may be limited to certain types of diseases, such as those involving innate immune responses.
Future Directions
There are several potential future directions for research on 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole. One area of interest is its potential use in combination with other therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Another area of interest is its potential use in the treatment of viral infections, such as COVID-19, which involve dysregulated innate immune responses. Finally, further studies are needed to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole involves a multi-step process. The starting material is 3-methyl-1H-pyrazole, which is reacted with 2-bromoacetophenone to form 3-(2-bromoacetyl)-3-methyl-1H-pyrazole. This intermediate is then reacted with indole in the presence of a base to yield 3-(1H-indol-3-yl)-3-methyl-1-(2-bromoacetyl)pyrazole. Finally, the bromine atom is replaced with a methyl group using sodium hydride and methyl iodide to obtain the final product, 3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole.
Scientific Research Applications
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole has been studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases. In addition, it has been demonstrated to enhance the efficacy of immune checkpoint inhibitors in preclinical models of cancer.
properties
IUPAC Name |
3-[(3-methylpyrazol-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-6-7-16(15-10)9-11-8-14-13-5-3-2-4-12(11)13/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPURKJVVRATFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)





![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)



![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)